Cas no 22716-43-4 (1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide)

1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide structure
22716-43-4 structure
Product Name:1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide
CAS No:22716-43-4
MF:C9H10N2O2S
MW:210.252900600433
CID:255161
PubChem ID:64793
Update Time:2025-04-19

1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazol-3-amine,N,N-dimethyl-, 1,1-dioxide
    • N,N-dimethyl-1,1-dioxo-1,2-benzothiazol-3-amine
    • 3-dimethylamino-1,2-benzisothiazole-1,1-dioxide
    • 3-Dimethylamino-benz< d> isoxazol-1,1-dioxid
    • 3-Dimethylamino-benzisothiazol-S-dioxid
    • AC1L21XT
    • CCG-150185
    • N,N-dimethyl-1,2-benzisothiazole-3-amine 1,1-dioxide
    • NSC331993
    • STK320560
    • SureCN8435929
    • Q27272411
    • GTLJDAHQXYGVCG-UHFFFAOYSA-N
    • 3-DIMETHYLAMINO-PSEUDO-SACCHARIN
    • 3-DIMETHYLAMINO-.PSI.-SACCHARIN
    • NSC-331993
    • 22716-43-4
    • N, N-dimethyl-1, 1-dioxo-1, 2-benzothiazol-3-amine
    • AKOS000422591
    • 1,2-BENZISOTHIAZOLE, 3-(DIMETHYLAMINO)-, 1,1-DIOXIDE
    • NSC 331993
    • 1,2-Benzisothiazol-3-amine, N,N-dimethyl-, 1,1-dioxide
    • N,N-Dimethyl-1,2-benzisothiazol-3-amine 1,1-dioxide
    • DTXSID90177250
    • 9DW4N82F20
    • SCHEMBL8435929
    • Z31222632
    • 3-Dimethylamino-psi-saccharin
    • HMS3450F16
    • UNII-9DW4N82F20
    • 3-(dimethylamino)benzo[d]isothiazole 1,1-dioxide
    • Inchi: 1S/C9H10N2O2S/c1-11(2)9-7-5-3-4-6-8(7)14(12,13)10-9/h3-6H,1-2H3
    • InChI Key: GTLJDAHQXYGVCG-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2C(=N1)N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 210.0464
  • Monoisotopic Mass: 210.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 58.1A^2

Experimental Properties

  • Density: 1.36
  • Boiling Point: 364.1°Cat760mmHg
  • Flash Point: 174°C
  • Refractive Index: 1.634
  • PSA: 50.27
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